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Compound of Interest

Compound Name: Anticancer agent 143

Cat. No.: B12376523 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The term "Anticancer agent 143" can refer to at least two distinct investigational compounds.

This document provides detailed information on the more extensively studied agent, 143D, a

potent and selective KRAS G12C inhibitor. It also briefly addresses what is publicly known

about Anticancer agent 143 (compound 369), a dual PTPN2/PTP1B inhibitor.

Part 1: Anticancer Agent 143D (KRAS G12C
Inhibitor)
Introduction:

Anticancer agent 143D is a novel, orally bioavailable, small-molecule inhibitor that specifically

targets the KRAS G12C mutation.[1][2] The KRAS G12C mutation is a key driver in several

cancer types. 143D has demonstrated significant antitumor activity in preclinical models, both

as a monotherapy and in combination with other targeted agents.[1][2] These notes provide an

overview of its mechanism of action, preclinical data in combination therapies, and relevant

experimental protocols.

Mechanism of Action:

143D acts as a covalent inhibitor of the KRAS G12C mutant protein.[2] By binding to the

mutant cysteine residue, it locks the KRAS protein in an inactive, GDP-bound state. This action

effectively downregulates the KRAS signaling pathway, leading to the inhibition of downstream
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signaling cascades such as the MAPK pathway (RAF-MEK-ERK).[1][2] The suppression of

these pathways results in G1-phase cell cycle arrest, induction of apoptosis, and ultimately, the

inhibition of tumor cell proliferation.[2]

Signaling Pathway:
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Caption: KRAS G12C Signaling Pathway Inhibition by 143D.
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Combination Therapies:

Preclinical studies have shown that combining 143D with inhibitors of the EGFR/MEK/ERK

signaling pathway results in enhanced antitumor activity.[1][2] This is likely due to the vertical

inhibition of the MAPK pathway, which can overcome adaptive feedback mechanisms that may

limit the efficacy of KRAS G12C inhibition alone.[1]

Data Presentation:

Table 1: In Vivo Efficacy of 143D in Human Cancer Xenograft Models[1]

Cell Line Cancer Type Treatment
Dosage (once
daily)

Tumor Growth
Inhibition

SW1463
Colorectal

Cancer
143D Dose-dependent Significant

MIA PaCa-2
Pancreatic

Cancer
143D Dose-dependent Significant

NCI-H1373 Lung Cancer 143D Dose-dependent Significant

SW1463
Colorectal

Cancer

143D in

combination with

EGFR inhibitor

Not specified Enhanced

MIA PaCa-2
Pancreatic

Cancer

143D in

combination with

MEK inhibitor

Not specified Enhanced

NCI-H1373 Lung Cancer

143D in

combination with

ERK inhibitor

Not specified Enhanced

Experimental Protocols:

Protocol 1: In Vitro Cell Proliferation Assay

Cell Culture: Culture KRAS G12C mutant cancer cell lines (e.g., MIA PaCa-2, NCI-H1373) in

appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-
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streptomycin at 37°C in a 5% CO2 incubator.

Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow

them to adhere overnight.

Drug Treatment: Treat the cells with serial dilutions of 143D, a combination drug (e.g., an

EGFR or MEK inhibitor), or a combination of both. Include a vehicle control (e.g., DMSO).

Incubation: Incubate the plates for 72 hours.

Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and

measure luminescence according to the manufacturer's protocol.

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using a non-

linear regression analysis. Assess for synergy using the Bliss independence model or Chou-

Talalay method.

Protocol 2: In Vivo Xenograft Tumor Model

Implant KRAS G12C
mutant cancer cells

into nude mice

Allow tumors to
reach ~100-200 mm³

Randomize mice into
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analysis
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Caption: Workflow for In Vivo Xenograft Studies.

Animal Models: Use immunodeficient mice (e.g., BALB/c nude mice).

Cell Implantation: Subcutaneously inject 5 x 10^6 KRAS G12C mutant cancer cells (e.g.,

SW1463) into the flank of each mouse.

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of

approximately 100-200 mm³, randomize the mice into treatment groups (n=5-10 per group).

Drug Administration: Administer 143D, the combination agent, or the combination of both via

oral gavage once daily. Include a vehicle control group.
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Monitoring: Measure tumor volume and body weight every three days.

Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the

study period.

Pharmacodynamic Analysis: Two hours after the final dose, euthanize the mice and excise

the tumors. Lyse the tumor tissue and perform Western blot analysis to assess the levels of

phosphorylated ERK and other downstream markers of KRAS signaling.[1]

Part 2: Anticancer Agent 143 (Compound 369)
Introduction:

Anticancer agent 143, also referred to as compound 369, is a dual inhibitor of Protein

Tyrosine Phosphatase Non-receptor type 2 (PTPN2) and Protein Tyrosine Phosphatase 1B

(PTP1B).[3][4]

Mechanism of Action:

This agent demonstrates potent inhibitory activity against both PTPN2 and PTP1B, with IC50

values of less than 2.5 nM.[3][4] Both PTPN2 and PTP1B are negative regulators of insulin and

leptin signaling pathways, and their inhibition has been explored as a therapeutic strategy in

metabolic diseases and oncology. In the context of cancer, PTPN2 and PTP1B can act as

tumor suppressors or oncogenes depending on the cellular context. Their inhibition may

enhance anti-tumor immunity by modulating interferon-gamma and JAK-STAT signaling.

Combination Therapies and Experimental Data:

As of the latest available information, detailed preclinical or clinical data on the use of

Anticancer agent 143 (compound 369) in combination with other drugs is not publicly

available. Similarly, specific experimental protocols for its application are not detailed in the

available literature. Further research is required to elucidate its potential in combination

therapies and to establish standardized experimental procedures.

Disclaimer: This document is intended for informational purposes for a research audience. The

compounds discussed are investigational agents and have not been approved for clinical use.

All experiments should be conducted in accordance with relevant ethical and safety guidelines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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